

# Application Notes: Measuring Changes in Food Intake and Energy Homeostasis Following EB1002 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EB1002    |           |
| Cat. No.:            | B15609257 | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Obesity and metabolic disorders represent a growing global health crisis. Central to this issue is the complex interplay of signaling pathways that regulate appetite, energy expenditure, and nutrient metabolism. The neurokinin 2 receptor (NK2R) has recently been identified as a promising therapeutic target for obesity.[1] **EB1002** is a selective, long-acting peptide agonist of the NK2R that has demonstrated potent effects on reducing food intake and body weight while simultaneously increasing energy expenditure.[2][3] This dual mechanism of action makes **EB1002** a compound of significant interest for researchers in drug development and metabolic science.[4][5]

These application notes provide detailed protocols for researchers to assess the effects of **EB1002** on food intake, body weight, and key metabolic parameters in a preclinical setting.

## **Mechanism of Action**

**EB1002** activates the NK2R, a G protein-coupled receptor (GPCR), to regulate energy balance.[2][4] Its action is multifaceted, involving both central and peripheral pathways to suppress appetite and increase energy expenditure.[3] Notably, the appetite-suppressing effects of **EB1002** appear to be independent of the leptin signaling pathway but are at least



partially dependent on the downstream melanocortin 4 receptor (MC4R) pathway.[1][2][4] Studies have shown that daily administration of **EB1002** in diet-induced obese mice leads to a significant reduction in body weight, primarily by decreasing fat mass, and improves insulin sensitivity.[2][3]

# **Key Experiments & Protocols**

To comprehensively evaluate the in-vivo efficacy of **EB1002**, a series of experiments measuring behavioral, physiological, and molecular endpoints is recommended.

# Protocol 1: Assessment of Food Intake and Body Weight in Mice

This protocol details the measurement of daily food consumption and body weight changes in mice following **EB1002** administration. The use of metabolic cages is recommended for accurate, continuous data collection.[6][7]

#### Materials:

- **EB1002** (lyophilized powder)
- Sterile saline or appropriate vehicle
- C57BL/6J mice (male, 8-10 weeks old), acclimated for at least one week
- Diet-induced obese (DIO) mouse model (fed a high-fat diet for 10-12 weeks)
- Metabolic cages (e.g., TSE PhenoMaster/LabMaster or similar system)[6]
- Standard chow and/or high-fat diet
- Analytical balance (0.01 g precision)

#### Procedure:

• Animal Acclimation: House mice individually in metabolic cages for at least 72 hours before the start of the experiment to allow for acclimation.[6] Monitor the animals to ensure they have normal access to food and water.[6]



- Baseline Measurement: For 3-5 days prior to treatment, record baseline daily food intake, water intake, body weight, and ambulatory activity.
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, EB1002 low dose, EB1002 high dose), balanced by body weight. A typical group size is 8-12 mice.
- Drug Administration: Prepare fresh solutions of EB1002 in the vehicle on each day of dosing.
   Administer EB1002 or vehicle via the desired route (e.g., subcutaneous injection) once daily.
   [2]
- Data Collection:
  - Food & Water Intake: Continuously monitor food and water consumption using the automated metabolic cage system. Calculate cumulative and daily intake.
  - Body Weight: Measure the body weight of each mouse daily at the same time each day.
  - Energy Expenditure: The metabolic cage system will simultaneously measure O<sub>2</sub> consumption and CO<sub>2</sub> production.[6][8] Use this data to calculate the Respiratory Exchange Ratio (RER) and total energy expenditure.
- Study Duration: Continue daily administration and monitoring for a period of 14-28 days.
- Data Analysis: Analyze differences in food intake, body weight change, and energy expenditure between groups using appropriate statistical methods (e.g., t-test or ANOVA with post-hoc tests).

# **Protocol 2: Analysis of Appetite-Regulating Hormones**

This protocol describes the measurement of key hormones involved in appetite regulation from plasma samples. The hypothalamus integrates signals from various hormones to control food intake, including leptin (satiety), ghrelin (hunger), and GLP-1 (satiety).[9][10][11]

#### Materials:

- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge



- ELISA kits for Leptin, Ghrelin (active), and GLP-1 (active)
- Microplate reader
- -80°C freezer

#### Procedure:

- Sample Collection: At the end of the treatment period (Protocol 1), collect blood from mice
  via terminal cardiac puncture or retro-orbital bleeding under anesthesia. Collect samples
  following a period of fasting (e.g., 4-6 hours) to standardize metabolic state.
- Plasma Preparation: Immediately place blood into EDTA-coated tubes. For active ghrelin and GLP-1, it is critical to add a DPP-4 inhibitor and a serine protease inhibitor (e.g., Pefabloc SC) to the tubes prior to blood collection to prevent peptide degradation. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
- Plasma Storage: Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until analysis.
- Hormone Quantification:
  - Thaw plasma samples on ice.
  - Perform the ELISA for each hormone according to the manufacturer's specific instructions.
     [12] This typically involves adding standards and samples to a pre-coated microplate,
     followed by incubation with detection antibodies and a substrate.
  - Read the absorbance using a microplate reader at the specified wavelength.
- Data Analysis: Calculate the concentration of each hormone in the samples by interpolating from the standard curve. Compare hormone levels between treatment groups using statistical tests.

### **Data Presentation**

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.



| Table 1: Cumulative Food<br>Intake and Body Weight<br>Change (Day 14)                                            |                                              |                                                     |
|------------------------------------------------------------------------------------------------------------------|----------------------------------------------|-----------------------------------------------------|
| Treatment Group                                                                                                  | Cumulative Food Intake (g) ±<br>SEM          | Body Weight Change (g) ±<br>SEM                     |
| Vehicle Control                                                                                                  | 45.2 ± 2.1                                   | +1.5 ± 0.3                                          |
| EB1002 (1 mg/kg)                                                                                                 | 31.7 ± 1.8                                   | -2.8 ± 0.4                                          |
| EB1002 (5 mg/kg)                                                                                                 | 24.5 ± 1.5                                   | -4.9 ± 0.5                                          |
| p < 0.05 vs. Vehicle Control                                                                                     |                                              |                                                     |
|                                                                                                                  |                                              |                                                     |
| Table 2: Energy Expenditure<br>and Respiratory Exchange<br>Ratio (RER)                                           |                                              |                                                     |
| Treatment Group                                                                                                  | Avg. Energy Expenditure                      | Avg. RER (VCO <sub>2</sub> /VO <sub>2</sub> ) ± SEM |
|                                                                                                                  | (kcal/hr/kg) ± SEM                           |                                                     |
| Vehicle Control                                                                                                  | (kcal/hr/kg) ± SEM  12.3 ± 0.8               | 0.88 ± 0.02                                         |
| Vehicle Control EB1002 (5 mg/kg)                                                                                 |                                              | 0.88 ± 0.02<br>0.81 ± 0.03                          |
|                                                                                                                  | 12.3 ± 0.8                                   |                                                     |
| EB1002 (5 mg/kg)                                                                                                 | 12.3 ± 0.8                                   |                                                     |
| EB1002 (5 mg/kg)                                                                                                 | 12.3 ± 0.8                                   |                                                     |
| EB1002 (5 mg/kg)  p < 0.05 vs. Vehicle Control  Table 3: Fasting Plasma                                          | 12.3 ± 0.8                                   |                                                     |
| EB1002 (5 mg/kg)  p < 0.05 vs. Vehicle Control  Table 3: Fasting Plasma Hormone Levels (Day 14)                  | 12.3 ± 0.8<br>14.8 ± 0.9                     | 0.81 ± 0.03                                         |
| EB1002 (5 mg/kg)  p < 0.05 vs. Vehicle Control  Table 3: Fasting Plasma Hormone Levels (Day 14)  Treatment Group | 12.3 ± 0.8  14.8 ± 0.9  Leptin (ng/mL) ± SEM | 0.81 ± 0.03  Active Ghrelin (pg/mL) ± SEM           |

# **Visualizations**







Diagrams are essential for visualizing complex biological pathways and experimental designs.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. iscabiochemicals.com [iscabiochemicals.com]

## Methodological & Application





- 2. Beyond incretins: targeting neurokinin receptors for obesity treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Newly identified signaling pathway affects both ends of energy balance | BioWorld [bioworld.com]
- 6. U Mass Energy balance food intake, energy expenditure, physical activity [protocols.io]
- 7. youtube.com [youtube.com]
- 8. Estimating Energy Expenditure in mice using an Energy Balance Technique PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Appetite Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table: Pathways Regulating Food Intake-Merck Manual Professional Edition [merckmanuals.com]
- 12. The association of appetite and hormones (leptin, ghrelin, and Insulin) with resting metabolic rate in overweight/ obese women: a case—control study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Measuring Changes in Food Intake and Energy Homeostasis Following EB1002 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609257#measuring-changes-in-food-intake-after-eb1002-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com